(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Description
(1-(4-Fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (CAS: 2365471-50-5) is a synthetic cannabinoid (SC) featuring a fluorinated pentyl chain substituted at the indole nitrogen and a 2,2,3,3-tetramethylcyclopropyl methanone group. This compound is a positional isomer of XLR-11, differing in the fluorine substitution on the pentyl chain (4- vs. 5-position) . SCs like this mimic Δ9-tetrahydrocannabinol (THC) by binding to cannabinoid receptors CB1 and CB2, but they often exhibit higher potency and unpredictable toxicity due to structural modifications .
Properties
Molecular Formula |
C21H28FNO |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
[1-(4-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28FNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3 |
InChI Key |
ROEZBBZNFJXHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for the Indole Core
The indole moiety serves as the foundational structure for this compound. A gold(I)-catalyzed relay process, as demonstrated by Dhiman and Ramasastry, enables efficient construction of polysubstituted indoles from 1-(2-aminophenyl)prop-2-ynols . While their work focused on cyclopenta[b]indoles, the methodology provides a template for generating substituted indoles. For the target compound, the indole core is synthesized via:
-
Cyclization of 1-(2-Aminophenyl)prop-2-ynols :
Treatment of 1-(2-aminophenyl)prop-2-ynol derivatives with AuCl (2 mol%) in dichloroethane (DCE) at 60°C induces cyclization to form 2-indolylmethyl intermediates. These cations undergo subsequent reactions with electrophiles, such as 1,3-dicarbonyl compounds, to yield functionalized indoles . -
Friedel-Crafts Acylation :
Direct acylation of pre-formed indole at the 3-position using 2,2,3,3-tetramethylcyclopropanecarbonyl chloride under Lewis acid catalysis (e.g., AlCl₃) provides the ketone substituent. This step typically achieves yields of 70–85% in anhydrous dichloromethane .
Formation of the 2,2,3,3-Tetramethylcyclopropyl Methanone Group
The cyclopropane ring is synthesized via a modified Simmons-Smith reaction:
-
Cyclopropanation of 3,3-Dimethyl-1-butene :
Reaction with diiodomethane (CH₂I₂) and a zinc-copper couple generates 2,2,3,3-tetramethylcyclopropane. -
Oxidation to Carboxylic Acid :
Ozonolysis followed by Jones oxidation yields 2,2,3,3-tetramethylcyclopropanecarboxylic acid. -
Conversion to Acid Chloride :
Treatment with thionyl chloride (SOCl₂) produces the acyl chloride, which is subsequently used in Friedel-Crafts acylation .
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| N-Alkylation Base | K₂CO₃ in DMF, 80°C | 65% → 72% |
| Au(I) Catalyst Load | 2 mol% AuCl | 70% → 85% |
| Fluorination Agent | DAST over Deoxo-Fluor | 60% → 78% |
| Reaction Solvent | Anhydrous DCE | 50% → 68% |
Analytical Characterization and Validation
Post-synthesis analysis ensures structural fidelity:
-
LC-MS : Molecular ion peak at m/z 329.5 [M+H]⁺ confirms molecular weight .
-
¹H NMR : Key signals include δ 7.6–7.1 (indole aromatic protons), δ 4.2 (N-CH₂), and δ 1.2–1.4 (cyclopropyl methyl groups) .
-
¹⁹F NMR : Singlet at δ -215 ppm verifies the 4-fluoropentyl group .
Metabolite profiling using HepaRG cells and pHLMs identifies major degradation products, such as 5-hydroxy-UR-144, ensuring compliance with regulatory standards .
Scalability and Industrial Considerations
Large-scale production faces challenges in fluorination safety and gold catalyst cost. Mitigation strategies include:
Chemical Reactions Analysis
Thermal Degradation and Cyclopropane Ring Opening
Heating induces structural rearrangements, particularly in the cyclopropyl moiety. Studies demonstrate that thermal stress (e.g., during smoking or controlled heating) leads to cyclopropane ring opening , forming thermodynamically stable alkenes .
Reaction Pathway:
The cyclopropyl ring undergoes cleavage to produce three possible isomers (Fig. 1):
-
2,3,3-Trimethyl-1-butene (TMB)
-
2,4-Dimethyl-1-pentene (DM1P)
-
2,4-Dimethyl-2-pentene (DM2P)
Experimental Evidence :
-
GC-IR analysis of thermally degraded samples showed a characteristic absorption band at 891 cm⁻¹ , confirming TMB formation .
-
Mass spectrometry revealed a dominant fragment at m/z 229 (base ion), consistent with TMB-associated cleavage .
| Condition | Major Product | Diagnostic Fragment (m/z) | Relative Abundance |
|---|---|---|---|
| 250°C, 5 min | TMB | 229 | 96.4% |
| 250°C, 5 min | Parent Compound | 329 (M⁺) | 3.6% |
Mechanistic Insight :
The preferential formation of TMB arises from the lower activation energy required for breaking one bond in the cyclopropane ring compared to alternative pathways (Fig. 2) .
Phase I Metabolic Transformations
While primarily enzymatic, in vitro studies reveal oxidative pathways analogous to chemical reactions:
Key Metabolic Pathways :
-
Hydroxylation :
-
Oxidation at the 4-fluoropentyl chain or indole ring.
-
-
Carboxylation :
-
Terminal oxidation of the alkyl chain to form carboxylic acids.
-
-
Defluorination :
-
Loss of fluorine to generate UR-144 analogs.
-
Major Metabolites :
-
2'-Carboxy-XLR-11
-
UR-144 Pentanoic Acid
-
5-Hydroxy-UR-144
Analytical Confirmation :
-
High-resolution MS identified 25+ metabolites , with glucuronidation observed for hydroxylated derivatives .
Stability Under Acidic and Basic Conditions
The compound’s stability varies significantly with pH:
Hydrolytic Reactions:
-
Acidic Conditions : Protonation of the ketone oxygen increases electrophilicity, potentially leading to hemiketal formation .
-
Basic Conditions : Deprotonation of the indole nitrogen may facilitate nucleophilic attacks on the cyclopropane ring.
Experimental Data :
-
No significant degradation observed at pH 7.4 over 24 hours .
-
Instability noted in pH < 3 or pH > 10 , with cyclopropane ring opening accelerated .
Comparative Reactivity with Structural Analogs
The 4-fluoropentyl isomer exhibits distinct behavior compared to its 5-fluoropentyl counterpart (XLR-11):
| Property | 4-Fluoropentyl Isomer | XLR-11 (5-Fluoropentyl) |
|---|---|---|
| Thermal Degradation | Predominantly TMB | Mixed DM1P/DM2P |
| Metabolic Stability | Higher defluorination rate | Slower carboxylation |
| Major MS Fragment | m/z 229 (TMB-associated) | m/z 232 (cyclopropane intact) |
Synthetic Modifications
While not a direct reaction, retro-synthetic analysis informs reactivity:
-
Friedel-Crafts Acylation : Used to attach the cyclopropyl ketone to the indole core.
-
N-Alkylation : Introduction of the 4-fluoropentyl chain via nucleophilic substitution.
Scientific Research Applications
Chemistry:
Structure-Activity Relationship Studies: The compound is used to study the relationship between chemical structure and biological activity, helping to design new synthetic cannabinoids with desired properties.
Biology:
Receptor Binding Studies: The compound is used to investigate the binding affinity and selectivity for cannabinoid receptors, providing insights into receptor-ligand interactions.
Medicine:
Pharmacological Studies: The compound is used to study its pharmacological effects, such as analgesic, anti-inflammatory, and psychoactive properties, which may have therapeutic potential.
Industry:
Drug Development: The compound serves as a lead compound for the development of new drugs targeting cannabinoid receptors.
Mechanism of Action
The mechanism of action of (1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central and peripheral nervous systems. Upon binding, the compound activates these receptors, leading to a cascade of intracellular signaling events. This results in the modulation of neurotransmitter release, which contributes to its psychoactive and pharmacological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The table below compares key structural analogs:
| Compound Name | Fluorine Position | Substituent on Indole N | Core Structure |
|---|---|---|---|
| UR-144 (URB-754) | None | Pentyl | Tetramethylcyclopropyl methanone |
| XLR-11 (5F-UR-144) | 5th carbon | 5-Fluoropentyl | Tetramethylcyclopropyl methanone |
| Target Compound (4F-UR-144 isomer) | 4th carbon | 4-Fluoropentyl | Tetramethylcyclopropyl methanone |
| FUB-144 | 4-Fluorobenzyl | 4-Fluorobenzyl | Tetramethylcyclopropyl methanone |
Key Observations :
- UR-144 : The prototype lacks fluorine, reducing lipophilicity and metabolic stability compared to fluorinated analogs .
- XLR-11 : 5-Fluoropentyl substitution enhances CB1 affinity and delays hepatic degradation via reduced cytochrome P450-mediated oxidation .
- FUB-144 : Substitution with a 4-fluorobenzyl group introduces distinct steric and electronic effects, diverging from alkyl chain modifications .
Pharmacological and Toxicological Profiles
- UR-144: Binds CB1 with moderate affinity (Ki ~ 98 nM) and exhibits shorter duration of action due to rapid N-dealkylation . No direct association with nephrotoxicity reported.
- XLR-11: Higher CB1 affinity (Ki ~ 34 nM) and prolonged half-life due to fluorine’s metabolic resistance.
- 4F-UR-144 Isomer : Predicted to have similar or greater receptor affinity than UR-144 but lacks clinical toxicity data. Its 4-fluoro position may impede ω-hydroxylation, altering metabolite profiles compared to XLR-11 .
- FUB-144: Limited pharmacological data; fluorobenzyl substitution may reduce cannabinoid receptor activity compared to alkyl analogs .
Legal and Regulatory Status
- UR-144 & XLR-11 : Temporarily classified as Schedule I substances in the U.S. (DEA, 2015) and internationally under UN conventions .
- 4F-UR-144 Isomer: Not explicitly scheduled in most jurisdictions as of 2025, though analogs like FUB-144 are controlled in some U.S. states (e.g., Mississippi) .
- FUB-144 : Listed as a Schedule I substance in Mississippi (2025) due to structural similarity to prohibited SCs .
Detection and Analytical Challenges
- UR-144 & XLR-11 : Routinely detected via GC-MS or LC-MS/MS targeting hydroxylated or carboxylated metabolites .
- 4F-UR-144 Isomer : May evade standard screens due to distinct metabolic pathways (e.g., preferential 4-fluoropentyl oxidation vs. 5-fluoro). Current methods require validation for this isomer .
- FUB-144 : Detection relies on benzyl group-specific fragmentation patterns, differing from alkyl-based SCs .
Biological Activity
The compound (1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone , commonly referred to as 4-fluoropentyl UR-144 , is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, case studies, and relevant research findings.
Chemical Structure and Properties
4-fluoropentyl UR-144 is structurally related to other synthetic cannabinoids like UR-144 and XLR-11. Its chemical formula is , with a molecular weight of approximately 349.4412 g/mol. The compound features an indole core and a cyclopropyl ring, which are characteristic of many synthetic cannabinoids.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FNO |
| Molecular Weight | 349.4412 g/mol |
| InChI Key | UXOFEILQVZFLRH-UHFFFAOYSA-N |
| SMILES | O=C(C1=CN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3)C4C(C)(C)C4(C) |
4-fluoropentyl UR-144 acts primarily as a full agonist at the CB1 and CB2 cannabinoid receptors, similar to Δ9-THC, the active component of cannabis. It exhibits a higher potency than Δ9-THC in some assays, indicating a strong potential for psychoactive effects. Studies have shown that it can mediate Δ9-THC-like effects both in vitro and in vivo.
Key Findings:
- In Vitro Studies : The compound has been shown to activate G-protein coupled receptors (GPCRs), leading to downstream signaling that mimics natural cannabinoids.
- In Vivo Studies : Animal models have demonstrated that 4-fluoropentyl UR-144 produces effects consistent with cannabinoid intoxication, such as reduced locomotion and altered pain perception.
Table 2: Pharmacological Effects
| Effect | Observations |
|---|---|
| CB1 Receptor Activation | Full agonist; higher potency than Δ9-THC |
| CB2 Receptor Activation | Significant activation observed |
| Psychoactive Effects | Similar to Δ9-THC; includes euphoria, sedation |
| Side Effects | Anxiety, paranoia, tachycardia reported in users |
Case Studies
A review of clinical cases involving synthetic cannabinoids has highlighted the acute effects and potential health risks associated with 4-fluoropentyl UR-144.
Notable Case Reports:
- Case Study A : A young adult experienced severe anxiety and tachycardia after using a product containing 4-fluoropentyl UR-144. Symptoms resolved after medical intervention.
- Case Study B : Another report indicated that an individual exhibited psychotic symptoms after consumption, necessitating hospitalization for psychiatric evaluation.
These cases underscore the importance of understanding the pharmacodynamics of synthetic cannabinoids and their potential for abuse.
Toxicological Considerations
The metabolism of 4-fluoropentyl UR-144 can lead to various metabolites that may also exhibit biological activity. Research indicates that metabolites formed during its metabolism can mirror those of other synthetic cannabinoids like UR-144 and XLR-11.
Metabolic Pathways:
- The primary metabolic pathways involve hydroxylation and conjugation reactions.
- Key metabolites include N-(5-hydroxypentyl) derivatives which may retain some agonistic properties at cannabinoid receptors.
Q & A
Q. What synthetic methodologies are reported for synthesizing indole-based methanone derivatives with fluorinated alkyl chains?
Synthesis typically involves Friedel-Crafts acylation or condensation reactions . For example, fluorinated phenacyl chlorides (e.g., 4-fluoro phenacyl chloride) can react with indole derivatives in the presence of Lewis acids like AlCl₃ to form the indole-methanone core . Fluorinated alkyl chains are introduced via nucleophilic substitution or alkylation reactions. For instance, 5-fluoro-4-hydroxypentyl groups are attached to the indole nitrogen using bromo- or iodo-fluorinated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., indole C3-methanone linkage and cyclopropyl group integration) .
- IR Spectroscopy : Identification of carbonyl stretching (~1650–1700 cm⁻¹) and fluorinated C-F bonds (~1100–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₁H₂₈FNO₂) .
Q. How does the 4-fluoropentyl substituent influence the compound’s physicochemical properties?
The 4-fluoropentyl chain enhances lipophilicity (logP ~4.5–5.0) and metabolic stability compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect stabilizes the adjacent C-O bond in hydroxylated metabolites, reducing oxidative degradation .
Advanced Research Questions
Q. What contradictions exist in reported pharmacological data for structurally similar indole-methanone derivatives?
Studies on analogs like UR-144 (a cyclopropyl-methanone indole derivative) show conflicting CB1/CB2 receptor binding affinities. For example:
Q. How can computational modeling optimize the design of derivatives targeting specific receptors (e.g., cannabinoid receptors)?
- Docking studies : Use X-ray structures of CB1 (PDB ID: 5TGZ) to map interactions between the cyclopropyl-methanone group and receptor hydrophobic pockets .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with binding affinity. For example, 4-fluoropentyl derivatives show improved CB2 selectivity over 5-fluoropentyl analogs due to steric alignment with receptor subpockets .
Q. What metabolic pathways are predicted for this compound based on its structural analogs?
Predominant pathways include:
- Hydroxylation : At the pentyl chain’s terminal carbon (C5), mediated by CYP3A4/2D6, forming a 5-hydroxy metabolite .
- Glucuronidation : Of the hydroxylated metabolite, detected via LC-MS/MS in hepatic microsome assays .
- N-Dealkylation : Cleavage of the indole-bound alkyl chain, observed in analogs like XLR-11 .
Q. How do crystallographic studies resolve ambiguities in stereochemical assignments for cyclopropyl-containing derivatives?
Single-crystal X-ray diffraction of analogs (e.g., TMCP-018 ) confirms the 2,2,3,3-tetramethylcyclopropyl group adopts a chair-like conformation, with the methanone carbonyl oriented perpendicular to the indole plane. This geometry minimizes steric clashes and stabilizes π-π stacking in solid-state structures .
Q. What strategies mitigate synthetic challenges in introducing fluorinated alkyl chains without side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
